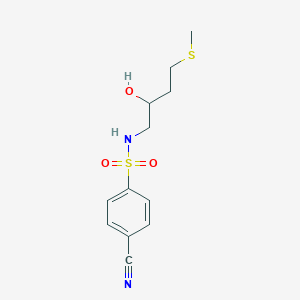

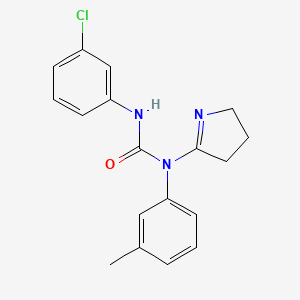

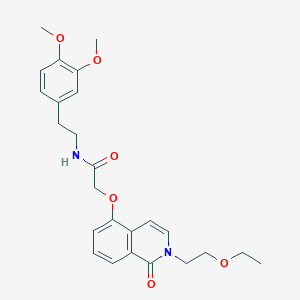

![molecular formula C22H13BrN4O2 B2643026 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione CAS No. 385394-68-3](/img/structure/B2643026.png)

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione” is a complex organic molecule that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . This compound is not obtained in nature, but it is intensely investigated by synthetic chemists due to its excellent properties and green synthetic routes .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives involves various synthetic routes using different metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm . For instance, a four-step synthesis introduces the triazole at the start via N2-arylation of 4,5-dibromo-2H-1,2,3-triazole .

Molecular Structure Analysis

The 1,2,3-triazole ring is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized . One N atom is pyrrole kind, and the other two atoms are pyridine kind .

Chemical Reactions Analysis

1,2,3-Triazole scaffolds are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . They are intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes .

科学的研究の応用

Anticancer Applications Research has shown that derivatives of naphthoquinone possess significant anticancer properties. For instance, a series of 1,4-naphthoquinone-1,2,3-triazole hybrids displayed cytotoxic activity against various cancer cell lines, including MCF-7, HT-29, and MOLT-4. Certain compounds within this series were found to induce G0/G1 cell cycle arrest in MCF-7 cells, highlighting their potential as anticancer agents (Gholampour et al., 2019).

Antimycobacterial Activity Another significant application of naphthoquinone derivatives is their antimycobacterial activity. A library of amino-1,4-naphthoquinone-appended triazoles was synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv (MTB). Among these, a specific compound demonstrated higher potency than standard anti-TB drugs, indicating the potential of naphthoquinone derivatives in treating tuberculosis (Bala et al., 2014).

Biological Activities Further, some novel compounds containing lawsone, a naphthoquinone derivative, have been explored for their antioxidant and antitumor activities. These studies have demonstrated the compounds' potential in exhibiting significant biological activities, including acting as effective antioxidants and exhibiting cytotoxic effects against cancer cells (Hassanien et al., 2022).

Chemical Synthesis and Characterization On the synthetic front, the facile synthesis of naphthoquinone derivatives has been achieved through various chemical reactions, offering a pathway for the development of novel compounds with potential scientific and therapeutic applications. These synthetic routes allow for the exploration of diverse chemical structures and their respective bioactivities (Khalafy et al., 2015).

将来の方向性

特性

IUPAC Name |

2-(benzotriazol-1-yl)-3-(4-bromoanilino)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13BrN4O2/c23-13-9-11-14(12-10-13)24-19-20(27-18-8-4-3-7-17(18)25-26-27)22(29)16-6-2-1-5-15(16)21(19)28/h1-12,24H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSSJTGCTIYXBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

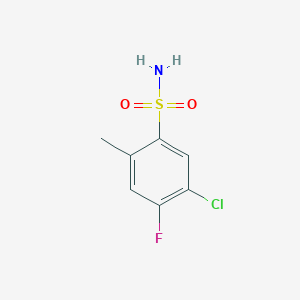

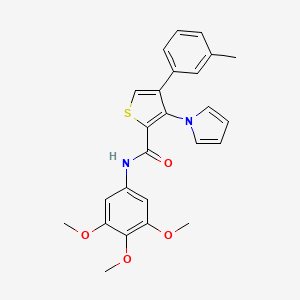

![2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2642952.png)

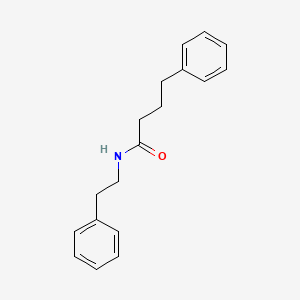

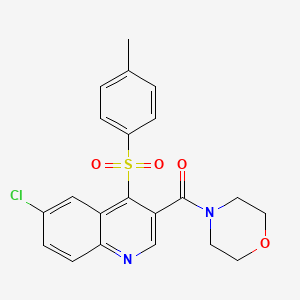

![[6-[(2-methoxyphenyl)sulfamoyl]-1H-benzimidazol-2-yl]methyl 4-formylbenzoate](/img/structure/B2642953.png)

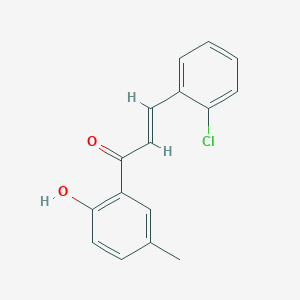

![2-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide](/img/structure/B2642965.png)